
1-Ethyl-5-(4-methylphenyl)-2-imidazolidinethione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-5-(4-methylphenyl)-2-imidazolidinethione, also known as EMDT, is a chemical compound that belongs to the class of thiones. It is a white crystalline powder that is soluble in organic solvents and has a molecular formula of C13H16N2S. EMDT has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-5-(4-methylphenyl)-2-imidazolidinethione has been used in scientific research as a tool for studying the role of thiones in various biochemical and physiological processes. It has been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases such as cancer, arthritis, and cardiovascular disorders. 1-Ethyl-5-(4-methylphenyl)-2-imidazolidinethione has also been used as a probe for studying the binding sites of thiones in proteins and enzymes.
Wirkmechanismus
The mechanism of action of 1-Ethyl-5-(4-methylphenyl)-2-imidazolidinethione is not fully understood, but it is believed to act by scavenging free radicals and inhibiting the production of reactive oxygen species. It has also been shown to inhibit the activity of cyclooxygenase, an enzyme involved in the production of inflammatory mediators.
Biochemische Und Physiologische Effekte
1-Ethyl-5-(4-methylphenyl)-2-imidazolidinethione has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in cells and tissues. It has also been shown to inhibit the growth and proliferation of cancer cells and to protect against cardiovascular damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Ethyl-5-(4-methylphenyl)-2-imidazolidinethione in lab experiments is its low toxicity and high solubility in organic solvents. It is also relatively easy to synthesize and purify. One limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret its effects in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 1-Ethyl-5-(4-methylphenyl)-2-imidazolidinethione. One direction is to study its effects on specific diseases such as cancer and cardiovascular disorders. Another direction is to investigate its potential as a therapeutic agent, either alone or in combination with other drugs. Further research is also needed to elucidate its mechanism of action and to identify its binding sites in proteins and enzymes. Finally, the development of new synthetic methods for 1-Ethyl-5-(4-methylphenyl)-2-imidazolidinethione and its analogs may lead to the discovery of more potent and selective compounds for scientific research.
Synthesemethoden
1-Ethyl-5-(4-methylphenyl)-2-imidazolidinethione can be synthesized by reacting 4-methylphenylhydrazine with ethyl isothiocyanate in the presence of a base such as sodium hydroxide. The reaction produces 1-Ethyl-5-(4-methylphenyl)-2-imidazolidinethione as a white crystalline solid, which can be purified by recrystallization from an appropriate solvent.
Eigenschaften
CAS-Nummer |
186424-13-5 |
|---|---|
Produktname |
1-Ethyl-5-(4-methylphenyl)-2-imidazolidinethione |
Molekularformel |
C12H16N2S |
Molekulargewicht |
220.34 g/mol |
IUPAC-Name |
1-ethyl-5-(4-methylphenyl)imidazolidine-2-thione |
InChI |
InChI=1S/C12H16N2S/c1-3-14-11(8-13-12(14)15)10-6-4-9(2)5-7-10/h4-7,11H,3,8H2,1-2H3,(H,13,15) |
InChI-Schlüssel |
YDXUEDMPRVGCRM-UHFFFAOYSA-N |
SMILES |
CCN1C(CNC1=S)C2=CC=C(C=C2)C |
Kanonische SMILES |
CCN1C(CNC1=S)C2=CC=C(C=C2)C |
Synonyme |
1-Ethyl-5-(4-methylphenyl)-2-imidazolidinethione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-2-methylpyrido[2,3-d]pyrimidine](/img/structure/B64233.png)
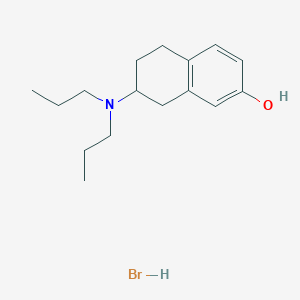
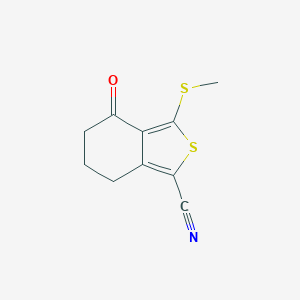

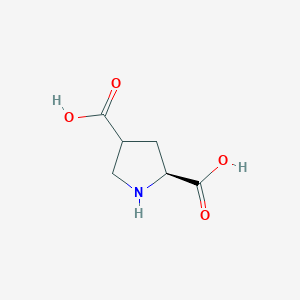
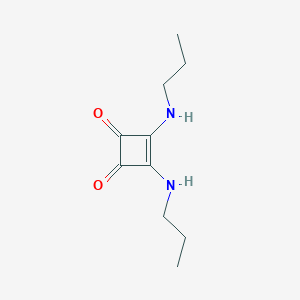
![[1,2,3]Triazolo[1,5-a]pyridine-7-carboxaldehyde](/img/structure/B64250.png)

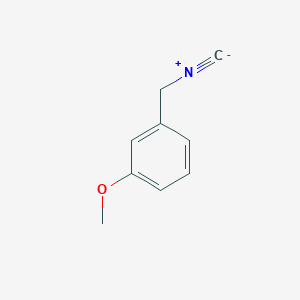


![Furo[2,3-b]pyridine 7-oxide](/img/structure/B64265.png)

